![molecular formula C11H20N2O3 B1470517 2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid CAS No. 1518942-63-6](/img/structure/B1470517.png)
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid
Overview
Description
“2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid” (ECPA) is a novel compound that belongs to the class of N-substituted piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for a similar compound involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .
Molecular Structure Analysis
The molecular structure of ECPA consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of a similar compound, 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}acetate, is C12H20NO4 .
Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Protodeboronation of alkyl boronic esters is a notable reaction involving piperidine derivatives .
Scientific Research Applications
Drug Design and Pharmacological Synthesis
Piperidine derivatives, such as the compound , are integral in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids . The compound’s structure allows for the synthesis of various biologically active piperidines, which can lead to the development of new medications.
Biological Activity Modulation
The piperidine moiety is known to play a significant role in modulating biological activity. It’s often incorporated into molecules that interact with biological targets, potentially altering their function or expression . This makes it valuable for research into disease mechanisms and therapeutic interventions.
Chemical Linker for PROTACs
The compound’s structure is suitable for use as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets proteins for degradation . The compound’s functional groups allow for rapid conjugation with other molecules, making it a versatile tool in PROTAC design.
Antimicrobial Research
Piperidine derivatives have shown promise in antimicrobial research. They have been evaluated for their efficacy against various bacterial strains, demonstrating significant antibacterial activity . This suggests potential applications in developing new antibiotics or antiseptics.
Safety and Handling in Laboratory Settings
The compound’s safety profile is essential for handling in research environments. It is considered hazardous and requires appropriate precautions, such as wearing protective gear and ensuring proper ventilation during use . Understanding its safety parameters is crucial for laboratory applications.
Organic Synthesis Methodologies
The compound can be used in organic synthesis, providing a pathway to create a variety of piperidine-based structures. It can be involved in reactions such as cyclization, annulation, and multicomponent reactions, contributing to the synthesis of complex organic molecules .
Safety and Hazards
Mechanism of Action
properties
IUPAC Name |
2-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-2-12-10(14)8-13-5-3-9(4-6-13)7-11(15)16/h9H,2-8H2,1H3,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSNFTBIVFZBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1CCC(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(Ethylcarbamoyl)methyl]piperidin-4-yl}acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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